molecular formula C17H15NO2 B14238284 N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide CAS No. 334829-94-6

N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide

Katalognummer: B14238284
CAS-Nummer: 334829-94-6
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: FUKRENAHAQXYOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a phenyl group, and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide typically involves the reaction of 1-phenyl-2-propyn-1-ol with 4-acetamidophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and acetamide groups can interact with hydrophobic and polar regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

334829-94-6

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

N-[4-(1-hydroxy-1-phenylprop-2-ynyl)phenyl]acetamide

InChI

InChI=1S/C17H15NO2/c1-3-17(20,14-7-5-4-6-8-14)15-9-11-16(12-10-15)18-13(2)19/h1,4-12,20H,2H3,(H,18,19)

InChI-Schlüssel

FUKRENAHAQXYOV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.